molecular formula C4H6O2 B019804 Vinyl-13C2 acetate CAS No. 106139-40-6

Vinyl-13C2 acetate

Cat. No. B019804
M. Wt: 88.07 g/mol
InChI Key: XTXRWKRVRITETP-ZKDXJZICSA-N
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Description

Vinyl-13C2 acetate, also known as Ethenol-13C2 acetate, is a biochemical used for proteomics research . It has a molecular formula of (13C)2C2H6O2 and a molecular weight of 88.07 .


Synthesis Analysis

Vinyl acetate is synthesized via heterogeneous non-oxidative acetylene acetoxylation and homogeneous and heterogeneous oxidative ethylene acetoxylation . The catalyst structure and reaction mechanisms are complex and require a combination of experiment and computation to understand . The reaction occurs over palladium and gold catalysts .


Molecular Structure Analysis

The linear formula of Vinyl-13C2 acetate is CH3CO213CH=13CH2 . It has a molecular weight of 88.07 .


Chemical Reactions Analysis

The production of vinyl acetate is based on the reaction of ethylene with acetic acid and oxygen in the gas phase over heterogeneous catalysts that contain palladium . The reaction is typically carried out at 175–200 ºC and 5–9 bar pressure .


Physical And Chemical Properties Analysis

Vinyl-13C2 acetate has a density of 0.956 g/mL at 25 °C, a melting point of -93 °C (lit.), and a boiling point of 72-73 °C (lit.) . Its refractive index is n20/D 1.395(lit.) .

Scientific Research Applications

  • Synthesis of Molecular Precursors for Para-Hydrogen-Induced Polarization of Ethyl Acetate-1-(13) C and Beyond :

    • This study outlines a method for producing vinylated carboxylic compounds with a (13)C isotopic label, which can be used to create hyperpolarized ethyl acetate-1-(13)C for in vivo metabolic probes (Shchepin et al., 2016).
  • Photocatalyst-Free and Blue Light-Induced RAFT Polymerization of Vinyl Acetate :

    • Demonstrates a photocatalyst-free, blue light-induced RAFT polymerization of vinyl acetate at ambient temperature, producing a well-regulated polymer (Ding et al., 2015).
  • Genotoxicity of Acetoxyoxirane, the Epoxide of Vinyl Acetate :

    • Acetoxyoxirane, the epoxide of vinyl acetate, shows mutagenic effects to Salmonella typhimurium TA100, but its genotoxicity may be reduced by esterases in biological systems (Simon et al., 1986).
  • Validation of Human Physiologically Based Pharmacokinetic Model for Vinyl Acetate :

    • The study validates a human physiologically based pharmacokinetic model for vinyl acetate, supporting risk assessment for exposure to this compound (Hinderliter et al., 2005).
  • NMR Study of Commercial Poly(vinyl acetate) :

    • This research presents a nuclear magnetic resonance study of commercial poly(vinyl acetate), revealing a random monomer sequence distribution along its chains (Souza & Tavares, 1998).
  • Spectroscopy Studies of Branching and Sequence Distribution in Copolymers :

    • The study uses 13C NMR spectroscopy to reveal that copolymers of vinyl acetate and n-butyl acrylate exhibit random repeat unit sequence distributions (Britton, Heatley, & Lovell, 2001).

Safety And Hazards

Vinyl-13C2 acetate is considered hazardous. It is classified as flammable liquids, acute inhalation toxicity - vapors, carcinogenicity, and specific target organ toxicity (single exposure). The target organs are the respiratory system . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

Vinyl acetate is important as a building block for the production of added value chemicals and products . The production process of vinyl acetate from acetylene remains relevant . The problem of vapor-phase catalytic synthesis of VA has been the subject of a large number of works . The development of more active, selective, and stable catalysts for sustainable VA synthesis processes is one of the main tasks of creating new, economic, waste-free methods .

properties

IUPAC Name

(1,2-13C2)ethenyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3/i1+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXRWKRVRITETP-ZKDXJZICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[13CH]=[13CH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584073
Record name (~13~C_2_)Ethenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyl-13C2 acetate

CAS RN

106139-40-6
Record name (~13~C_2_)Ethenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106139-40-6
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Synthesis routes and methods I

Procedure details

This Example shows the preparation of high TFE content copolymer. The conditions of Example III were repeated except that a total of 470 mg of APS was added, the TFE addition rate was 0.01 lb/min (4.5 g/min), the vinyl acetate addition rate was 2 ml/min., and the final agitation rate was 80 rpm. 2580 g of a 25.0 wt % solids colloidal dispersion was obtained. To 100 g of the isolated, dried polymer was added 500 ml of methanol and 40 ml of concentrated ammonium hydroxide. After several weeks at room temperature with occasional shaking, the resulting solution was heated to remove the reaction by-products and there was obtained a hazy, viscous solution of 19 wt % solids of approximate composition 82 wt % TFE, 16 wt % vinyl alcohol, and 2 wt % vinyl acetate. Upon evaporation of the solvent at 50° C. in a vacuum oven for one day, a clear, somewhat rubbery melt fabricable polymer was obtained.
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Synthesis routes and methods II

Procedure details

To 100 g of the same copolymer was added 1500 ml of ethyl acetate, 40 ml of concentrated ammonium hydroxide and 40 ml of water. After two days with stirring, the polymer dissolved to give a gel. During the next three weeks at room temperature, a progressive decrease in viscosity of the solution was noted. At this time the solution was heated to remove ammonia, giving a partially saponified polymer of composition 32.4 wt % vinyl acetate, 16.4 wt % vinyl alcohol, 38 wt % TFE, and 13.2 wt % HFP in a 27.4 wt % solids solution in ethyl acetate.
[Compound]
Name
same copolymer
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100 g
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reactant
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1500 mL
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40 mL
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40 mL
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Synthesis routes and methods III

Procedure details

To 100 g of a copolymer made by the process of the present invention and having the composition 55.8 wt % vinyl acetate, 32.8 wt % TFE and 11.4 wt % HFP, was added 500 ml of methanol and 40 ml of concentrated ammonium hydroxide to form a copolymer suspension in the methanol. After three days at room temperature with occasional shaking, the resulting solution was heated to remove the reaction by-products to give a 25.1 wt % solution of polymer of composition 2.7 wt % vinyl acetate, 37.4 wt % vinyl alcohol, 44.5 wt % TFE, and 15.4 wt % HFP.
[Compound]
Name
copolymer
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100 g
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reactant
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40 mL
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500 mL
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Synthesis routes and methods IV

Procedure details

One hundred grams of the hexane-vinyl acetate-methyl acrylate azeotrope and 50 grams of dimethylformamide were charged to an Othmer type vapor liquid equilibrium still and refluxed for three hours. Analysis of the vapor and liquid by gas Chromatography gave a vapor composition of 62.8% hexane, 34.5% vinyl acetate and 2.7% methyl acrylate and a liquid composition of 19.6% hexane, 72.6% vinyl acetate and 7.8% methyl acrylate. This indicates a relative volatility of hexane to vinyl acetate of 6.7, hexane to methyl acrylate of 9.3, and vinyl acetate to methyl acrylate of 1.4.
Name
hexane vinyl acetate methyl acrylate
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50 g
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Yield
34.5%
Yield
2.7%

Synthesis routes and methods V

Procedure details

2,683 ml of distilled water, 1,114 ml of a 20% by weight HCl and 1,190 ml of a 19.7% by weight aqueous solution of a fully hydrolyzed polyvinyl alcohol, viscosity 3.68 mPas (DIN 53015; Höppler method; 4% by weight aqueous solution), were charged to a 6 liter glass reactor and cooled to −2° C. within a period of one hour, with stirring. A mixture made from 2.5 g of 3,3-diethoxypropyltriethoxysilane and 188 ml (151.6 g) of butyraldehyde, cooled in advance to −4° C., was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C. The mixture was then rapidly cooled again to −2° C. 3 minutes after addition of the mixture the reaction mixture, which had until then been clear, was observed to become cloudy, and the product precipitated as little as 5 minutes later. After 40 minutes reaction time at −2° C. the temperature was increased to 25° C. over a period of 3.5 hours, and this temperature was maintained for a further 2 hours. The product was then separated by suction filtration and washed with distilled water until the filtrate gave a neutral reaction. The moist product was dried to a solids content of at least 98%, initially at 22° C. and then at 35° C. in vacuo, yielding a modified polyvinyl butyral having 17.8% by weight of vinyl alcohol units, 1.5% by weight of vinyl acetate units, and 80.7% by weight of vinyl butyral units. The viscosity (DIN 53015; Höppler method; 10% by weight ethanolic solution) was 25.1 mPas. The Si content was determined to be 0.05% by weight.
Quantity
2.5 g
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188 mL
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Name
polyvinyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyl-13C2 acetate
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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Vinyl-13C2 acetate

Citations

For This Compound
1
Citations
J Lv, X Chen, ZS Wu, YH Li, W Chen - Chinese Journal of Polymer …, 2023 - Springer
… 13C enriched PVA was synthesized after the alcoholysis of the labeled PVAc, which was produced by the polymerization of VAc and Vinyl-13C2 acetate (Scheme 3). The distilled VAc …
Number of citations: 3 link.springer.com

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